molecular formula C9H2F6IN B12824846 2,6-Bis(trifluoromethyl)-4-iodobenzonitrile

2,6-Bis(trifluoromethyl)-4-iodobenzonitrile

Cat. No.: B12824846
M. Wt: 365.01 g/mol
InChI Key: DGMFEZXRTFUFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(trifluoromethyl)-4-iodobenzonitrile is an organic compound characterized by the presence of trifluoromethyl groups and an iodine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the iodination of 2,6-bis(trifluoromethyl)benzonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,6-Bis(trifluoromethyl)-4-iodobenzonitrile may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)-4-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds with extended conjugation .

Scientific Research Applications

2,6-Bis(trifluoromethyl)-4-iodobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)-4-iodobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl groups enhance the compound’s stability and reactivity, while the iodine atom provides a site for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(trifluoromethyl)benzoic acid
  • 2,6-Bis(trifluoromethyl)benzaldehyde
  • 2,6-Bis(trifluoromethyl)aniline

Uniqueness

2,6-Bis(trifluoromethyl)-4-iodobenzonitrile is unique due to the combination of trifluoromethyl groups and an iodine atom on the benzonitrile core. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C9H2F6IN

Molecular Weight

365.01 g/mol

IUPAC Name

4-iodo-2,6-bis(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H2F6IN/c10-8(11,12)6-1-4(16)2-7(5(6)3-17)9(13,14)15/h1-2H

InChI Key

DGMFEZXRTFUFNH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C#N)C(F)(F)F)I

Origin of Product

United States

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